molecular formula C10H10Cl3NO3 B8328871 2,2,2-trichloroethyl N-phenylmethoxycarbamate

2,2,2-trichloroethyl N-phenylmethoxycarbamate

Cat. No.: B8328871
M. Wt: 298.5 g/mol
InChI Key: DOEMDECFCZEUBG-UHFFFAOYSA-N
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Description

2,2,2-trichloroethyl N-phenylmethoxycarbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound’s structure includes a phenylmethoxy group attached to a carbamic acid esterified with 2,2,2-trichloroethyl, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloroethyl N-phenylmethoxycarbamate typically involves the reaction of phenylmethanol with phosgene to form phenyl chloroformate. This intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-trichloroethyl N-phenylmethoxycarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxycarbonyl chloride, while reduction can produce phenylmethoxycarbinol.

Scientific Research Applications

2,2,2-trichloroethyl N-phenylmethoxycarbamate has diverse applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis.

    Biology: The compound can be employed in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism by which 2,2,2-trichloroethyl N-phenylmethoxycarbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can protect functional groups during chemical reactions, preventing unwanted side reactions. The molecular targets include nucleophilic sites on biomolecules, where the compound forms covalent bonds, thereby modifying the activity of enzymes and other proteins .

Comparison with Similar Compounds

  • (Methoxy)carbamic acid 2,2,2-trichloroethyl ester
  • (Ethoxy)carbamic acid 2,2,2-trichloroethyl ester
  • (Phenylmethoxy)carbamic acid methyl ester

Comparison: 2,2,2-trichloroethyl N-phenylmethoxycarbamate is unique due to its phenylmethoxy group, which provides distinct steric and electronic properties. This uniqueness makes it more suitable for specific applications, such as protecting groups in peptide synthesis, compared to its analogs.

Properties

Molecular Formula

C10H10Cl3NO3

Molecular Weight

298.5 g/mol

IUPAC Name

2,2,2-trichloroethyl N-phenylmethoxycarbamate

InChI

InChI=1S/C10H10Cl3NO3/c11-10(12,13)7-16-9(15)14-17-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)

InChI Key

DOEMDECFCZEUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under anhydrous conditions, 50 g of O-benzylhydroxylamine hydrochloride is suspended in 783 ml of acetonitrile. To the suspension is added 50.6 ml of pyridine followed by dropwise addition of 43.15 ml trichloroethyl chloroformate in 235 ml of acetonitrile. The reaction is allowed to stir overnight at room temperature. The mixture is concentrated in vacuo and diluted with ethyl acetate. The organic layer is washed with 0.5N citric acid, water, saturated sodium bicarbonate, saturated sodium chloride, dried and concentrated in vacuo. The residue is purified by Kugelrohr distillation (bp 150° C. at 0.5 mmHg.) to give 70 g of the desired product.
Name
O-benzylhydroxylamine hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50.6 mL
Type
reactant
Reaction Step Two
Quantity
43.15 mL
Type
reactant
Reaction Step Three
Quantity
235 mL
Type
solvent
Reaction Step Three
Quantity
783 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under anhydrous conditions, 50 g of O-benzylhydroxylamine hydrochloride is suspended in 783 ml of acetonitrile. To the suspension is added 50.6 ml ofpyridine followed by dropwise addition of 43.15 ml trichloroethyl chloroformate in 235 ml of acetonitrile. The reaction is allowed to stir overnight at room temperature. The mixture is concentrated in vacuo and diluted with ethyl acetate. The organic layer is washed with 0.5M citric acid, water, saturated sodium bicarbonate, saturated sodium chloride, dried and concentrated in vacuo. The residue is purified by Kugelrohr distillation (bp 150° C. at 0.5 mmHg.) to give 70 g of the desired product.
Name
O-benzylhydroxylamine hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
43.15 mL
Type
reactant
Reaction Step Two
Quantity
235 mL
Type
solvent
Reaction Step Two
Quantity
783 mL
Type
solvent
Reaction Step Three

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